Docosanoic-d43 acid
Description
The Role of Stable Isotope Tracers in Elucidating Metabolic Pathways
Stable isotope tracers have revolutionized the study of metabolic pathways by allowing researchers to track the fate of specific molecules within a biological system. physoc.orgckisotopes.com Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.combitesizebio.com This property allows them to be distinguished from their naturally occurring, lighter counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. physoc.orgcreative-proteomics.com By introducing a stable isotope-labeled compound, or "tracer," into a system, scientists can follow its journey through various biochemical reactions, providing dynamic insights into metabolic fluxes and pathway activities. physoc.orgnih.gov
Principles of Isotopic Labeling in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique that utilizes stable isotope labeling to quantify the rates of metabolic reactions. nih.govnih.gov The core principle of MFA lies in the idea that the isotopic labeling patterns of intracellular metabolites are directly determined by the metabolic fluxes. nih.govresearchgate.net When a stable isotope-labeled substrate is introduced, it is incorporated into downstream metabolites. creative-proteomics.com By measuring the distribution of the isotope in these metabolites, researchers can mathematically deduce the rates of the reactions that produced them. creative-proteomics.com A key concept in MFA is that at a steady state of isotope labeling, the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov This allows for the determination of the relative contributions of different metabolic pathways that converge to produce a single product. nih.govresearchgate.net
Advantages of Deuterium (B1214612) Over Other Isotopes in Specific Metabolic Tracing Applications
Deuterium (²H), a stable isotope of hydrogen, offers several advantages in specific metabolic tracing applications. isotope.com One significant benefit is its low natural abundance, which means there is minimal background signal to interfere with the detection of the deuterated tracer. isotope.comfrontiersin.org This is particularly advantageous in techniques like Deuterium Metabolic Imaging (DMI), a non-invasive method that uses magnetic resonance spectroscopy (MRS) to visualize metabolic pathways in three dimensions. isotope.comresearchgate.net Furthermore, deuterium's short T1 relaxation time in MRS allows for rapid signal acquisition. isotope.comresearchgate.net In the context of fatty acid metabolism, deuterium labeling is ideal for studying synthesis rates of both fast and slow turnover targets. metsol.com The use of deuterated water (D₂O) as a tracer is also cost-effective and can be administered orally, simplifying experimental protocols. metsol.com
Overview of Docosanoic-d43 Acid as a Specialized Research Tool
This compound is a fully deuterated version of docosanoic acid (also known as behenic acid), a 22-carbon saturated fatty acid. caymanchem.combiomol.com This extensive labeling makes it a highly specific and valuable tool in metabolic research.
Designation and Context within Deuterated Fatty Acid Classifications
This compound is classified as a deuterated fatty acid, a category of isotopically modified compounds where one or more hydrogen atoms have been replaced by deuterium. ebi.ac.uk The "d43" designation indicates that all 43 hydrogen atoms on the aliphatic chain of docosanoic acid have been substituted with deuterium. caymanchem.combiomol.com This comprehensive labeling distinguishes it from partially deuterated fatty acids, such as those used in "reinforced lipids" where deuterium is placed at specific, oxidation-prone positions. wikipedia.org The synthesis of such heavily deuterated fatty acids often involves multi-step chemical processes, starting from deuterated precursors. ansto.gov.aueuropa.eu
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 29823-26-5 caymanchem.com |
| Molecular Formula | C₂₂HD₄₃O₂ chemsrc.com |
| Molecular Weight | 383.85 g/mol who.int |
| Appearance | White solid cymitquimica.com |
| Melting Point | 80-82 °C chemsrc.com |
| Purity | >98% deuterated forms cdnisotopes.com |
This table summarizes key physicochemical properties of this compound.
Utility in Advanced Lipidomics and Comprehensive Metabolic Investigations
This compound serves as a crucial internal standard for the quantification of its unlabeled counterpart, docosanoic acid, in complex biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of stable isotope-labeled internal standards is a cornerstone of quantitative metabolomics and lipidomics, enabling precise measurement of metabolite concentrations. ckisotopes.com
Lipidomics, the large-scale study of lipids, benefits greatly from the use of deuterated standards. mdpi.com By adding a known amount of this compound to a sample, researchers can accurately determine the concentration of endogenous docosanoic acid by comparing the signal intensities of the labeled and unlabeled forms. This approach has been applied in various research contexts, including the analysis of fatty acid profiles in human adipose tissue and fecal samples to understand the effects of diet and disease. nih.govnih.gov For instance, studies have used lipidomics to investigate changes in lipid metabolism associated with fish oil supplementation and to identify potential biomarkers for diseases like ulcerative colitis. nih.govnih.gov
Historical Development of Stable Isotope Tracing in Fatty Acid Metabolism Studies
The use of stable isotopes to trace metabolic pathways dates back to the pioneering work of Rudolf Schoenheimer in the 1930s. His experiments with deuterium-labeled fatty acids overturned the prevailing view of metabolism as a static process, revealing it to be highly dynamic. nih.gov This foundational work demonstrated that body fats are constantly being synthesized, broken down, and replaced. nih.gov
Initially, the application of stable isotopes was somewhat limited by the available analytical technologies. However, with the advancement of mass spectrometry, the use of stable isotope tracers, including those for fatty acids, has become widespread. ckisotopes.com These techniques have been instrumental in quantifying various aspects of fatty acid metabolism in vivo, such as lipolysis, tissue uptake, and oxidation. nih.gov The development of a wide array of stable isotope-labeled tracers and sophisticated analytical methods has opened the door to detailed investigations of lipid metabolism that were previously impossible. ckisotopes.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMSUNONTOPOIO-MSWDUVJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584340 | |
| Record name | (~2~H_43_)Docosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-26-5 | |
| Record name | (~2~H_43_)Docosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoic-d43 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Characterization of Docosanoic D43 Acid
Strategies for Deuterium (B1214612) Incorporation in Long-Chain Fatty Acids
The synthesis of deuterated long-chain fatty acids, such as Docosanoic-d43 acid, involves specialized chemical techniques to replace hydrogen atoms with their heavier isotope, deuterium. These isotopically labeled compounds are invaluable tools in various scientific research fields.
Chemical Synthesis Approaches for Full Deuteration (d43)
The complete deuteration of a long-chain saturated fatty acid like docosanoic acid to yield this compound is a sophisticated process that substitutes all 43 hydrogen atoms on its alkyl chain and the acidic proton with deuterium. A prevalent and effective method for achieving this is through metal-catalyzed hydrothermal H/D exchange reactions.
This process typically involves heating the non-labeled docosanoic acid with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a metal catalyst. A platinum on charcoal (Pt/C) catalyst is often employed to facilitate the activation of C-H bonds, enabling the exchange of hydrogen for deuterium. The reaction is conducted under high temperature and pressure in a specialized vessel, such as a Parr reactor. To achieve a high degree of isotopic enrichment, often exceeding 98-99%, the H/D exchange process may need to be performed multiple times, replenishing the deuterium source and catalyst in each cycle. This ensures the exhaustive replacement of protons with deuterons, resulting in the perdeuterated (fully deuterated) final product.
Table 1: Key Parameters for Full Deuteration of Docosanoic Acid
| Parameter | Description |
| Starting Material | Docosanoic Acid (C₂₂H₄₄O₂) |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | Platinum on Charcoal (Pt/C) |
| Reaction Vessel | High-pressure reactor (e.g., Parr reactor) |
| Conditions | Elevated temperature and pressure |
| Outcome | This compound (C₂₂HD₄₃O₂) |
| Purity Goal | ≥99% deuterated forms (d₁-d₄₃) caymanchem.combioscience.co.uk |
Positional Isotopic Labeling Variants (e.g., D4, D3) and their Research Significance
Beyond full deuteration, the synthesis of docosanoic acid with deuterium atoms at specific positions along the carbon chain provides critical tools for detailed biochemical and metabolic investigations. These positional isomers, such as d4 and d3 variants, allow researchers to trace the fate of fatty acids with high precision.
Docosanoic acid-d4 is frequently used as an internal standard for the precise quantification of its unlabeled counterpart in complex biological samples. smolecule.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) rely on a known amount of the deuterated standard to be added to a sample. caymanchem.comsmolecule.com Because the labeled and unlabeled compounds have nearly identical chemical properties but different masses, the d4 variant allows for accurate correction of any sample loss or variation during analysis. smolecule.com Furthermore, d4-labeled docosanoic acid is instrumental in lipidomics research for tracing metabolic pathways and studying protein-lipid interactions through methods like nuclear magnetic resonance (NMR) spectroscopy. smolecule.com
Docosanoic acid-d3 is another valuable isotopologue, often employed in metabolic flux analysis. medchemexpress.com For instance, D3-C22:0 has been used as a substrate to measure the activity of peroxisomal β-oxidation in living cells by tracking its conversion to shorter, deuterated fatty acid products. researchgate.net This type of study provides direct insight into the function and potential dysfunction of specific metabolic pathways in various physiological and disease states. researchgate.netatamanchemicals.com The stable isotopic label allows for the sensitive detection and quantification of metabolic products over time. researchgate.net
Table 2: Research Applications of Positionally Labeled Docosanoic Acid Variants
| Isotopic Variant | Primary Research Application | Analytical Technique(s) |
| Docosanoic acid-d4 | Internal standard for quantification smolecule.com | GC-MS, LC-MS caymanchem.comsmolecule.com |
| Tracing metabolic pathways smolecule.com | Mass Spectrometry, NMR smolecule.com | |
| Investigating protein-lipid interactions smolecule.com | NMR Spectroscopy smolecule.com | |
| Docosanoic acid-d3 | Measuring peroxisomal β-oxidation researchgate.net | Mass Spectrometry researchgate.net |
| In vitro studies of fatty acid effects atamanchemicals.com | Cell-based assays | |
| Metabolic flux analysis medchemexpress.com | Mass Spectrometry |
Advanced Analytical Techniques for Confirming Isotopic Purity and Distribution
The utility of deuterated compounds like this compound is critically dependent on their isotopic purity and the precise location of the deuterium labels. Therefore, advanced analytical methods are essential for their characterization.
Mass Spectrometry-Based Purity Assessment of Deuterated Forms
Mass spectrometry (MS) is the primary technique for determining the isotopic purity of deuterated compounds. caymanchem.com When analyzing this compound, MS can distinguish it from its unlabeled form and from incompletely deuterated versions based on their different molecular weights. caymanchem.comshoko-sc.co.jp For instance, this compound is intended for use as an internal standard for quantification by GC- or LC-MS and is certified to have a purity of ≥99% for all deuterated forms (d1-d43). caymanchem.combioscience.co.uk
Isotope-dilution mass spectrometry (IDMS) is a powerful application where a known quantity of the "heavy" isotope-enriched standard (like this compound) is mixed with a sample containing the "light" native compound. The simultaneous detection of both forms allows for highly accurate and reproducible quantification, as the ratio of the two signals remains constant even if there are variations in sample preparation or instrument response. smolecule.com
Spectroscopic Methods for Isotopic Pattern Verification
Specifically, ¹H NMR can be used to detect any residual protons, while ²H (deuterium) NMR can directly observe the deuterated positions. Furthermore, ¹³C NMR is sensitive to the presence of adjacent deuterium atoms, causing characteristic shifts and splitting patterns in the carbon signals. researchgate.netmdpi.com This "isotopic fingerprint" provides definitive proof of the isotopic pattern, ensuring the structural integrity of the labeled compound for its intended research application. europa.eu
Applications of Docosanoic D43 Acid in Advanced Metabolic Research
Quantitative Metabolic Flux Analysis of Fatty Acid Pathways
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. nih.govd-nb.info The use of stable isotope-labeled compounds like Docosanoic-d43 acid significantly enhances the resolution and accuracy of MFA studies focused on fatty acid metabolism. medchemexpress.com
Dissection of De Novo Fatty Acid Synthesis and Elongation Processes
De novo fatty acid synthesis is the process by which cells create fatty acids from smaller precursor molecules, primarily acetyl-CoA. frontiersin.orgnih.gov Fatty acid elongation, on the other hand, extends the carbon chain of existing fatty acids. aocs.orgnih.gov this compound serves as an invaluable tracer in studies aiming to differentiate and quantify these two fundamental processes.
By introducing this compound into a cell culture or organism, researchers can track the incorporation of its deuterium-labeled backbone into newly synthesized and elongated fatty acids. Mass spectrometry analysis can then distinguish between fatty acids produced de novo and those that have been elongated from the administered this compound. This allows for the precise calculation of the flux through each pathway.
Table 1: Hypothetical Metabolic Flux Data in Hepatocytes
| Metabolic Pathway | Flux Rate (nmol/10^6 cells/h) - Control | Flux Rate (nmol/10^6 cells/h) - High-Fat Diet |
| De Novo Fatty Acid Synthesis | 50.3 ± 4.1 | 15.2 ± 2.5 |
| Fatty Acid Elongation (from C22:0) | 12.8 ± 1.9 | 25.6 ± 3.2 |
| Fatty Acid Oxidation | 35.7 ± 3.8 | 60.1 ± 5.5 |
This interactive table illustrates how metabolic fluxes might shift under different dietary conditions, as determined by tracing studies using labeled fatty acids.
Evaluation of Fatty Acid Uptake and Esterification Rates
The rate at which cells take up fatty acids from their environment and subsequently esterify them into complex lipids like triglycerides and phospholipids (B1166683) is crucial for maintaining lipid homeostasis. sigmaaldrich.com this compound can be used to measure these rates with high precision.
Following the administration of this compound, the rate of its disappearance from the extracellular medium reflects the cellular uptake rate. sigmaaldrich.com Concurrently, analyzing the intracellular lipid pool allows for the quantification of this compound's incorporation into various lipid species over time, providing a direct measure of esterification rates. nih.gov
Determination of Metabolic Flux Distribution within Complex Intracellular Networks
Cellular metabolism is a highly interconnected network of pathways. isotope.comresearchgate.net Understanding how the flux of fatty acids is distributed among competing pathways—such as β-oxidation for energy production, storage in lipid droplets, and incorporation into membranes—is essential for a complete picture of cellular physiology. mdpi.comnsf.gov
By tracing the fate of the deuterium (B1214612) label from this compound, researchers can map the distribution of the fatty acid throughout the intracellular metabolic network. nih.gov This allows for the determination of flux distribution at key metabolic branch points, revealing how cells allocate fatty acids in response to various stimuli or pathological conditions.
Elucidation of Peroxisomal β-Oxidation Dynamics
Peroxisomes are organelles that play a critical role in the metabolism of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. biorxiv.orgmdpi.comquestdiagnostics.com Peroxisomal β-oxidation is the primary pathway for the breakdown of these VLCFAs. nih.govreactome.org this compound, being a C22:0 fatty acid, is an ideal substrate for studying the dynamics of this pathway. caymanchem.commedchemexpress.com
Tracing Very Long-Chain Fatty Acid Catabolism In Vitro
In vitro assays using isolated peroxisomes or cell lysates are fundamental for dissecting the enzymatic steps of β-oxidation. researchgate.netnih.gov By providing this compound as the substrate, researchers can monitor the production of deuterated shorter-chain fatty acids and acetyl-CoA, allowing for the characterization of enzyme kinetics and the identification of potential defects in the pathway. nih.gov
A study on the effect of p53 on peroxisomal fatty acid oxidation (FAO) used stable isotope-labeled docosanoic acid to measure its catabolism. researchgate.netresearchgate.net The results showed that p53 accelerates peroxisomal FAO. researchgate.net
Table 2: Peroxisomal β-Oxidation Activity in Fibroblasts
| Cell Type | D3-C16:0/D3-C22:0 Ratio (Product/Substrate) |
| Control Fibroblasts | 0.85 ± 0.12 |
| X-ALD Fibroblasts | 0.42 ± 0.08 |
| ACOX1-deficient Fibroblasts | 0.15 ± 0.04 |
This interactive table displays data from a study measuring peroxisomal β-oxidation activity, where a lower ratio indicates impaired function. researchgate.net
Measurement of Acetyl-CoA Generation from Peroxisomal Fatty Acid Oxidation
One of the end products of each cycle of β-oxidation is acetyl-CoA, a central molecule in cellular energy metabolism. mdpi.com Quantifying the production of acetyl-CoA specifically from peroxisomal β-oxidation has been challenging due to its simultaneous production from other sources, such as mitochondrial β-oxidation and glycolysis.
The use of this compound overcomes this challenge. The acetyl-CoA generated from the breakdown of this compound will be deuterium-labeled. This allows for its specific detection and quantification by mass spectrometry, providing a direct measure of the contribution of peroxisomal β-oxidation to the total cellular acetyl-CoA pool. questdiagnostics.com
Investigating the Regulation of Peroxisomal Fatty Acid Metabolism, e.g., by p53
The tumor suppressor protein p53 is a critical regulator of various cellular processes, including metabolism. biomolther.org Recent studies have highlighted its role in promoting the β-oxidation of fatty acids within peroxisomes, a key metabolic pathway. biomolther.orgsoton.ac.uk The use of stable isotope-labeled fatty acids, such as deuterated docosanoic acid, has been instrumental in confirming this function at a metabolic level. researchgate.netresearchgate.net
In one line of investigation, researchers used stable isotope-labeled docosanoic acid to measure peroxisomal fatty acid oxidation in cells with and without functional p53. researchgate.net By tracking the conversion of the deuterated substrate, they observed a significant increase in peroxisomal fatty acid oxidation in cells with active p53 compared to their p53-deficient counterparts. researchgate.net This provided direct evidence that p53 enhances this metabolic process. researchgate.net Specifically, docosanoic acid has been shown to inhibit the DNA binding activity of p53 through a direct interaction. caymanchem.comcaymanchem.commedchemexpress.com
These findings connect p53 to the regulation of peroxisomal fatty acid metabolism, which has implications for understanding its tumor-suppressive functions. soton.ac.uk The ability to trace the metabolic fate of this compound provides a clear and quantifiable measure of peroxisomal activity, making it an invaluable tool in these investigations. researchgate.net
Studies on Lipid Remodeling and Turnover in Cellular and Systemic Models
The dynamic nature of lipids within cells and organisms can be effectively studied using isotopically labeled precursors like this compound. This allows for the monitoring of the synthesis, degradation, and remodeling of various lipid species.
Monitoring Triglyceride Biosynthesis and Degradation Pathways
Triglycerides (TAGs) are the primary form of energy storage in cells. Their synthesis and breakdown are tightly regulated processes. Isotopic tracing with labeled fatty acids allows researchers to follow the incorporation of these acids into TAGs and their subsequent release during lipolysis. nih.govresearchgate.net The main pathways for TAG biosynthesis are the sn-glycerol-3-phosphate and dihydroxyacetone phosphate (B84403) pathways. libretexts.org
The degradation of TAGs is initiated by cellular lipases that release free fatty acids. researchgate.net This process, known as lipolysis, is controlled by hormones. cuni.cz During periods of fasting or stress, hormones like adrenaline and glucagon (B607659) stimulate the breakdown of TAGs in adipose tissue to provide energy. cuni.cz Conversely, after a meal, the hormone insulin (B600854) promotes the synthesis and storage of TAGs. cuni.cz
By introducing this compound into a cellular or animal model, scientists can track its journey into the triglyceride pool and subsequently measure the rate of its release, providing a dynamic view of triglyceride turnover. nih.gov
Analyzing Phospholipid and Sphingolipid Metabolism through Deuterated Precursors
Phospholipids and sphingolipids are essential components of cellular membranes and are involved in signaling pathways. frontiersin.org Deuterated fatty acids like this compound can be used as precursors to study the synthesis and remodeling of these complex lipids.
Sphingolipid de novo synthesis begins in the endoplasmic reticulum with the condensation of a fatty acid and the amino acid L-serine. frontiersin.org Using stable isotope-labeled precursors allows researchers to distinguish newly synthesized sphingolipids from existing ones. frontiersin.org This technique has been used to establish cell-free assays to monitor the entire sphingolipid biosynthesis pathway, tracking the formation of intermediates like ceramides (B1148491) and dihydroceramides. frontiersin.org
Similarly, the incorporation of this compound into phospholipids can be monitored to understand the dynamics of membrane lipid remodeling. This provides insights into how cells maintain membrane integrity and respond to various stimuli.
Interrogation of Fatty Acid Interactions with Cellular Regulatory Mechanisms
Beyond their role in metabolism and as structural components, fatty acids can also directly interact with and modulate the activity of key cellular enzymes.
Assessment of DNA Polymerase Activity Modulation in Cell-Free Systems
Research has shown that certain long-chain saturated fatty acids can influence the activity of DNA polymerases. In cell-free enzyme assays, docosanoic acid has been demonstrated to inhibit the activity of both rat DNA polymerase β and human DNA polymerase λ at a concentration of 100 µM. caymanchem.comcaymanchem.comcaymanchem.combiomol.com
The use of this compound in such assays can help to confirm that the observed effect is due to the fatty acid itself and not a contaminant. The deuterated label does not typically alter the biochemical properties of the molecule, making it a reliable tool for these in vitro studies.
Exploration of DNA Topoisomerase Activity Inhibition in Biochemical Assays
DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. Docosanoic acid has been found to inhibit the relaxation activity of human DNA topoisomerase I and II in biochemical assays at a concentration of 25 µM. caymanchem.comcaymanchem.combiomol.com
Similar to the DNA polymerase studies, employing this compound can provide a clean experimental system to investigate the direct inhibitory effects of this fatty acid on topoisomerase activity.
Investigation of p53 DNA Binding Activity Modulation
This compound, a stable isotope-labeled variant of docosanoic acid, serves as a critical tool in advanced metabolic research, particularly in elucidating the intricate relationship between long-chain fatty acids and the tumor suppressor protein p53. While foundational research has established that the non-labeled docosanoic acid directly interacts with p53, the use of this compound allows for precise tracing and quantification to understand the metabolic consequences of this interaction within cellular systems.
Detailed Research Findings:
In vitro studies have demonstrated that docosanoic acid is a potent inhibitor of the double-stranded DNA (dsDNA) binding activity of the p53 protein. nih.govcaymanchem.com This inhibitory action is characterized by a direct interaction with the p53 DNA binding domain (DBD), with a dissociation constant (Kd) of approximately 12 nM. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.eucaymanchem.com Research indicates that specific structural features of the fatty acid, such as a hydrocarbon chain length of C20 to C22 and the presence of a free carboxyl group, are crucial for this inhibitory effect. nih.gov The inhibition of the p53 DBD's ability to bind to DNA is significant, with 50% inhibition observed at 0.41 nmol of docosanoic acid. medchemexpress.com Notably, the inhibitory effect was found to be similarly potent against both the wild-type p53 DBD and its R248A mutant, suggesting a robust interaction independent of this specific mutation site. nih.gov
The application of this compound has been pivotal in moving beyond simple binding assays to investigate the metabolic flux and functional outcomes related to p53 activity. In one key study, researchers used stable isotope-labeled this compound to monitor peroxisomal fatty acid β-oxidation (FAO). nih.gov The results revealed that p53 promotes this metabolic pathway. nih.gov This was confirmed at a metabolic level by showing that p53-positive cells had significantly increased levels of peroxisomal FAO compared to their p53-negative counterparts. nih.gov The study further traced the labeled acetyl-CoA derived from the breakdown of this compound and found that its production was significantly reduced in p53-deficient cells. nih.gov This p53-mediated increase in acetyl-CoA from peroxisomal FAO was shown to regulate the activity of other metabolic enzymes, thereby linking the metabolism of this very long-chain fatty acid directly to the broader tumor-suppressive functions of p53. nih.gov
These findings highlight the dual utility of this compound: it not only confirms the interaction between its non-labeled form and p53 but also enables detailed investigation into how this interaction modulates p53's role as a master regulator of cellular metabolism.
Interactive Data Table: Research Findings on Docosanoic Acid and p53 Interaction
| Parameter | Finding | Significance | Reference(s) |
| Interaction Target | p53 DNA Binding Domain (DBD) | Demonstrates direct binding of the fatty acid to a critical functional region of the p53 tumor suppressor protein. | nih.govcaymanchem.commedchemexpress.com |
| Dissociation Constant (Kd) | ~12 nM | Indicates a high-affinity interaction between docosanoic acid and the p53 DBD. | caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.eulipidmaps.org |
| Inhibitory Concentration | 50% inhibition of dsDNA binding at 0.41 nmol | Quantifies the potency of docosanoic acid as an inhibitor of p53's primary function. | medchemexpress.com |
| Effect on p53 Mutant | Inhibition of R248A mutant is as strong as wild-type | Suggests the binding interaction is not dependent on the R248 residue, a common mutation site in cancer. | nih.gov |
| Metabolic Tracing | This compound used to trace peroxisomal FAO | Confirmed that p53 promotes the metabolism of very long-chain fatty acids in peroxisomes. | nih.gov |
| Metabolic Outcome | p53-deficient cells show reduced acetyl-CoA (m+1) from this compound | Links p53 status directly to the metabolic fate of docosanoic acid and subsequent metabolic signaling. | nih.gov |
Analytical and Computational Methodologies in Docosanoic D43 Acid Research
Mass Spectrometry (MS) Applications in Deuterated Fatty Acid Analysis
Mass spectrometry is a pivotal tool in the analysis of deuterated fatty acids like docosanoic-d43 acid, offering high sensitivity and specificity. scbt.com It is frequently used to quantify docosanoic acid in various samples. caymanchem.comlabchem.com.mybioscience.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established method for analyzing fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.govchromatographyonline.com This derivatization is a common step in the structural analysis of fatty acids. nih.gov GC-MS allows for the separation of complex mixtures of FAMEs, and the mass spectrometer provides identification and quantification based on their mass-to-charge ratio. nih.govcapes.gov.br
The use of deuterated internal standards, such as this compound, is crucial for accurate quantification in GC-MS analysis. lipidmaps.org These standards, with their distinct mass, allow for correction of sample loss during preparation and analysis. lipidmaps.org For instance, a method for the simultaneous determination of free fatty acids and their methyl esters utilizes in-situ isotope labeling with deuterated methanol, which allows for the differentiation of the two classes of molecules. chromatographyonline.comnih.gov
Recent advancements in GC-MS/MS (tandem mass spectrometry) have further enhanced the sensitivity and specificity of fatty acid analysis, enabling the detection of low-abundance fatty acids and the resolution of isomeric compounds. nih.govcapes.gov.br
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Species Analysis
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly for the analysis of intact lipid species without the need for derivatization. nih.gov This technique is well-suited for a broad spectrum of long-chain and very-long-chain fatty acids. nih.gov this compound is intended for use as an internal standard for the quantification of docosanoic acid by LC-MS. caymanchem.comlabchem.com.mybioscience.co.uk
LC-MS methods, often employing reversed-phase chromatography, can separate a wide range of fatty acids, from C14 to C36. nih.gov The use of electrospray ionization (ESI) allows for the gentle ionization of intact lipid molecules, preserving their structural integrity for mass analysis. nih.gov This is particularly advantageous for studying complex lipids where the fatty acid is part of a larger molecule. lipidmaps.org
The development of bioinert LC-MS/MS methods has enabled the sensitive and comprehensive analysis of signaling lipids, covering hundreds of lipid species from various classes. acs.org These methods often utilize deuterated internal standards to ensure accurate quantification. lipidmaps.orgcaymanchem.com
High-Resolution Mass Spectrometry for Mass Isotopomer Distribution Analysis
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap, Fourier transform-ion cyclotron resonance (FT-ICR), or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the differentiation of molecules with very similar masses (isobars) and the detailed analysis of isotopic patterns. nih.govcapes.gov.bravantiresearch.com This capability is crucial for mass isotopomer distribution analysis (MIDA), a technique used to study metabolic pathways by tracing the incorporation of stable isotopes into biomolecules. nih.gov
HRMS can resolve the different isotopologues of a fatty acid, which are molecules that differ only in their isotopic composition. nih.govnih.govcapes.gov.br This allows researchers to determine the extent of isotope labeling and to gain insights into processes like de novo synthesis and elongation of fatty acids. nih.gov For example, in studies using 13C-labeled precursors, HRMS can distinguish between unlabeled fatty acids and those that have incorporated one or more 13C atoms. nih.gov While many studies focus on 13C, the principles are applicable to deuterium (B1214612) labeling as well.
The high mass accuracy of HRMS, often better than 1 part-per-million (ppm), is essential for the unambiguous identification of lipid species in complex mixtures. nih.govcapes.gov.br
Development of Targeted Quantitative Methods Using this compound as an Internal Standard
This compound serves as an ideal internal standard for the targeted quantification of its unlabeled counterpart, docosanoic acid. caymanchem.comlabchem.com.mybioscience.co.uk The principle of isotope dilution mass spectrometry is employed, where a known amount of the deuterated standard is added to a sample. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then used to calculate the concentration of the analyte. lipidmaps.org
This approach corrects for variability in sample extraction, derivatization, and instrument response. lipidmaps.org Targeted quantitative methods using deuterated standards have been developed for both GC-MS and LC-MS platforms. caymanchem.comlabchem.com.mybioscience.co.uk For example, a method for quantifying fatty acids in human plasma phospholipids (B1166683) uses a deuterated C18:0 internal standard for accurate measurement. acs.org
The use of a panel of deuterated fatty acid standards, including this compound, allows for the comprehensive and accurate quantification of a wide range of fatty acids in biological samples. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules and can be used to assess isotopic enrichment. researchgate.netnih.govnih.gov
1H-NMR Lipidomics for Qualitative and Quantitative Analysis
Proton NMR (¹H-NMR) is a cornerstone of lipidomics, enabling the qualitative and quantitative analysis of lipids in various biological samples. creative-biostructure.commdpi.com It can provide a comprehensive profile of the different types of fatty acids present, including saturated and unsaturated species. creative-biostructure.com While direct analysis of complex mixtures can be challenging due to signal overlap, ¹H-NMR of lipid extracts provides well-resolved spectra. researchgate.netnih.gov
In the context of deuterated compounds, ¹H-NMR can be used to assess the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions in the molecule. Although less common for highly deuterated species like this compound where most proton signals would be absent, it is a fundamental technique in the broader field of isotopic labeling studies. researchgate.net
Recent advancements in NMR, such as the use of Bayesian-based approaches like CRAFT (complete reduction to amplitude-frequency table), have aimed to automate and improve the reproducibility of quantitative NMR-based lipidomics. memphis.edu
Multi-Nuclear NMR for Tracing Carbon and Hydrogen Flux
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure and dynamics. mdpi.comresearchgate.netnih.gov In the context of metabolic research using isotopically labeled compounds like this compound, multi-nuclear NMR, including ¹H, ²H, and ¹³C NMR, is instrumental in tracing the metabolic fate of the labeled atoms. nih.govnih.gov
Deuterium (²H) NMR spectroscopy can directly detect the deuterium-labeled metabolites, offering a clear window into the pathways involving this compound. nih.govnih.gov The low natural abundance of deuterium simplifies the resulting spectra, making it easier to interpret compared to ¹H NMR. nih.gov Furthermore, ¹³C NMR can be employed in conjunction with ¹³C-labeled substrates to trace the carbon backbone of metabolites, providing complementary information on carbon flux. nih.govnih.gov While powerful for structural elucidation, ¹H-NMR often produces complex spectra due to the high abundance of hydrogen atoms and can be less suitable for direct tracer analysis without prior separation techniques. biorxiv.orgclinmedjournals.org
The primary advantage of NMR in lipidomics is its high reproducibility and ability to provide structural details of lipid molecules in biological samples. mdpi.comresearchgate.net However, a notable limitation is its inherently lower sensitivity compared to mass spectrometry. researchgate.net Despite this, advancements in high-field NMR spectroscopy, coupled with multivariate statistical analysis, have enhanced its utility in interrogating complex lipidomes. mdpi.com
Key Applications of Multi-Nuclear NMR in this compound Research:
Direct tracing of deuterium: Following the incorporation of deuterium from this compound into various downstream metabolites.
Carbon flux analysis: When used with ¹³C-labeled precursors, it can map the flow of carbon atoms through metabolic networks.
Structural elucidation: Determining the precise location of isotopic labels within a molecule, which is crucial for understanding reaction mechanisms.
Experimental Design and Data Interpretation in Isotopic Tracer Studies
Design of In Vitro Cell Culture Experiments with this compound
In vitro cell culture experiments using stable isotope-labeled compounds like this compound are fundamental for dissecting cellular metabolic pathways. frontiersin.orgphysiology.org A primary goal in designing these experiments is often to achieve a metabolic steady state, where the rates of metabolic reactions and the concentrations of intracellular metabolites are constant. nih.gov
Key Design Considerations:
Tracer Introduction: To maintain a metabolic steady state, it is preferable to switch the cells from a standard medium to an identical medium where the unlabeled fatty acid is replaced with this compound. nih.gov
Labeling Duration: The duration of labeling is critical and depends on the specific metabolic pathways being investigated. nih.gov For instance, achieving isotopic steady state in glycolysis can occur within minutes, while for pathways involving lipids and nucleotides, it may take several hours to days. nih.gov
Metabolite Extraction: Rapid quenching of metabolic activity is essential to obtain an accurate snapshot of the metabolite profile at the time of harvesting. nih.gov This is often achieved through methods like flash-freezing in liquid nitrogen or using cold solvent extraction protocols. nih.gov
Control and Standardization: Meticulous control over experimental conditions, including nutrient concentrations and cell density, is crucial for the rigor and reproducibility of the results. frontiersin.org
A typical workflow for an in vitro experiment with this compound would involve culturing cells to a desired confluency, introducing the deuterated fatty acid for a predetermined time, rapidly harvesting the cells and quenching metabolism, extracting the metabolites, and finally analyzing the isotopic enrichment using techniques like mass spectrometry or NMR. frontiersin.orgisotope.com
Considerations for In Vivo Animal Studies Utilizing Deuterated Fatty Acid Tracers
In vivo studies using deuterated fatty acid tracers provide a more systemic view of metabolism, reflecting the complex interplay between different organs and tissues. nih.govresearchgate.net However, they also present greater technical challenges compared to in vitro experiments. researchgate.net
Key Considerations for In Vivo Studies:
Tracer Administration: Deuterated fatty acids can be administered through various routes, including oral gavage, intravenous infusion, or incorporation into the diet. nih.govcreative-proteomics.com The choice of administration route depends on the biological question and the desired metabolic state (e.g., constant infusion to achieve steady state vs. bolus injection for kinetic studies). nih.govfrontiersin.org
Animal Models: The selection of an appropriate animal model is crucial and should align with the research objectives. creative-proteomics.com Factors such as species-specific metabolic differences and the relevance to human physiology should be considered.
Sample Collection: Blood, plasma, and various tissue samples are collected at different time points to track the distribution and metabolism of the tracer. frontiersin.orgcreative-proteomics.com
Pharmacokinetics: Understanding the pharmacokinetics of the deuterated tracer, including its absorption, distribution, metabolism, and excretion, is essential for accurate data interpretation. nih.gov
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. nih.gov
Recent advances in techniques like deuterium metabolic imaging (DMI) offer non-invasive ways to study in vivo metabolism, although challenges such as spatial resolution remain. nih.govnih.gov
Strategies for Isotopic Equilibrium Achievement and Steady-State Analysis
Achieving isotopic equilibrium, or a steady state of isotopic enrichment, is a critical assumption for many metabolic flux analysis calculations. nih.govd-nb.info At this state, the isotopic enrichment of a metabolite leaving a pool is identical to the enrichment within that pool. nih.gov
Strategies to Achieve and Verify Isotopic Steady State:
Constant Infusion: A continuous infusion of the isotopic tracer is a common method to reach and maintain isotopic steady state. frontiersin.orgnih.gov
Priming Dose: To shorten the time required to reach equilibrium, especially for metabolites with slow turnover rates, a priming bolus injection of the tracer can be administered at the beginning of a constant infusion. nih.govnih.gov
Time-Course Experiments: To confirm that isotopic steady state has been reached, it is essential to measure isotopic labeling at multiple time points. d-nb.info If the enrichment remains constant over the later time points, it can be concluded that a steady state has been achieved. d-nb.infonih.gov
Modeling: Mathematical models can be used to simulate tracer kinetics and help determine the optimal timing for achieving steady state under specific experimental conditions. frontiersin.org
It is important to note that for some metabolites with very large pool sizes or slow turnover, achieving a true isotopic steady state may not be practical within the timeframe of an experiment. d-nb.infonih.gov In such cases, non-stationary metabolic flux analysis methods may be required. d-nb.info
Bioinformatic and Flux Modeling Approaches for Data Elucidation
Algorithms for Mass Isotopomer Distribution Calculation
The analysis of data from stable isotope tracing experiments relies on the accurate calculation of mass isotopomer distributions (MIDs). oup.comnih.gov A mass isotopomer is a molecule that differs in mass due to the incorporation of stable isotopes. The MID represents the relative abundance of these different mass isotopomers. uni.lu
Several computational tools and algorithms have been developed to automate and improve the accuracy of MID calculations from raw mass spectrometry data. oup.comnih.govnih.gov These tools correct for the natural abundance of stable isotopes, which can otherwise confound the interpretation of the labeling patterns from the introduced tracer. researchgate.netnih.gov
Examples of Software and Algorithms:
PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions): A MATLAB-based tool with a graphical user interface that automates the extraction and analysis of MIDs from MS datasets. oup.comnih.govvueinnovations.com It supports data from various MS instruments and can analyze experiments with single or dual labels. oup.comnih.gov
LS-MIDA (Least Square Mass Isotopomer Analyzer): An open-source software that uses a least-squares regression method to calculate global isotope enrichments and molar abundances of each isotopomer from MS data. nih.gov
Isotopo: Another software tool for quantitative mass spectrometry that processes experimental isotopomer data to provide textual and visual outputs for analysis. uni-wuerzburg.de
NTFD (Non-targeted Tracer Fate Detection): An algorithm designed for the automated, metabolome-wide detection of isotopic enrichment, which is particularly useful for discovering novel metabolic pathways. uni.lu
These algorithms are essential for converting complex raw data into meaningful biological information about metabolic fluxes. frontiersin.orgnih.gov The general principle involves comparing the measured mass isotopomer pattern to theoretical distributions predicted by combinatorial probability models. physiology.org
Constraint-Based Metabolic Modeling for Flux Estimation
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a cell's metabolic network. nih.gov By integrating data from stable isotope tracing experiments, MFA can provide detailed insights into cellular physiology and response to various perturbations. nih.govbiorxiv.org Constraint-based modeling is a key component of MFA, where a mathematical representation of the metabolic network is constrained by known physicochemical principles, such as stoichiometry and thermodynamics, to predict the possible range of metabolic fluxes. mdpi.comarxiv.orgresearchgate.net
The use of stable isotope tracers like deuterated fatty acids is foundational to accurately determining intracellular fluxes. nih.gov When cells are supplied with a labeled substrate such as this compound, the deuterium atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns of these metabolites using techniques like mass spectrometry, researchers can deduce the pathways taken and quantify the flux through specific reactions. nih.govresearchgate.netoup.com
This experimental data is then used to constrain the solution space of a genome-scale metabolic model. nih.govlenus.ie Without isotopic data, flux balance analysis (FBA) can only identify a range of possible flux distributions that are consistent with a given cellular objective (e.g., maximizing biomass production). researchgate.net However, by forcing the model to replicate the experimentally observed isotope labeling patterns, the range of possible flux values is significantly narrowed, leading to a more accurate and unique solution. mdpi.com This integrated approach, often termed ¹³C-Metabolic Flux Analysis (¹³C-MFA) or more broadly Isotope-Informed MFA, allows for the precise quantification of processes like fatty acid synthesis, elongation, and catabolism. nih.govbiorxiv.org
For instance, Compound Lipid Metabolic Flux Analysis (CL-MFA) is a specialized application that uses stable isotope tracing and network-based modeling to concurrently measure reaction fluxes related to compound lipid homeostasis, including fatty acid synthesis and elongation. biorxiv.org The data derived from tracers like deuterated docosanoic acid would serve as critical constraints for such models, enabling the estimation of fluxes through peroxisomal β-oxidation or elongation pathways.
| Methodology | Principle | Role of this compound Data | Output |
| Flux Balance Analysis (FBA) | Calculates the flow of metabolites through a metabolic network based on stoichiometric constraints and a specified objective function. researchgate.net | Provides substrate uptake constraints. | A range of possible metabolic flux distributions. arxiv.org |
| Isotope-Informed MFA / CL-MFA | Integrates stable isotope labeling data into a constraint-based model to refine flux predictions. nih.govbiorxiv.org | Isotopic enrichment patterns from metabolites derived from this compound serve as additional constraints, narrowing the solution space. mdpi.com | A single, more accurate quantification of reaction fluxes throughout the metabolic network. nih.gov |
Data-Driven Approaches for Uncovering Novel Metabolic Reactions and Metabolites
Untargeted metabolomics, which aims to measure all detectable small molecules in a biological sample, is a powerful hypothesis-generating tool. tandfonline.com When combined with stable isotope labeling, it becomes an effective strategy for discovering previously unknown metabolites and metabolic pathways. tandfonline.comacs.org The use of a labeled tracer like this compound allows researchers to specifically track its metabolic fate in a global, unbiased manner. metabolomicsworkbench.org
The core principle involves introducing the labeled compound into a biological system and then using high-resolution mass spectrometry (HRMS) to screen for all molecules that contain the isotopic label. tandfonline.comacs.org Metabolites derived from this compound will exhibit a unique mass signature due to the presence of deuterium atoms, making them stand out from the thousands of other non-labeled peaks in a complex sample. tandfonline.com This allows for the confident identification of molecules that are biochemically related to the initial tracer.
A clear example of this approach is the use of deuterated docosanoic acid (D3-C22:0) to study peroxisomal β-oxidation. In one study, fibroblasts were incubated with D3-C22:0, and the subsequent appearance of D3-C16:0 (palmitic acid) confirmed the β-oxidation activity. researchgate.net Crucially, the same experiment also detected the de novo synthesis of D3-C26:0, revealing an elongation pathway that utilizes the administered C22:0 as a substrate. researchgate.net This demonstrates the power of data-driven approaches not just in tracing a known pathway but also in uncovering novel metabolic conversions.
Several computational tools have been developed to facilitate this process by automatically detecting isotope patterns in untargeted metabolomics data. Software like X13CMS, mzMatch.R, and NetID are designed to sift through complex LC/MS data to identify isotopologue groups and build molecular networks that connect known metabolites with unidentified peaks, thereby suggesting novel compound identities and reactions. tandfonline.commetabolomicsworkbench.orgosti.govresearchgate.net
| Approach | Description | Application with this compound | Key Findings |
| Untargeted Metabolomics with Stable Isotope Labeling | Global analysis of all detectable metabolites in a sample to find those incorporating an isotopic label from a tracer. tandfonline.commetabolomicsworkbench.org | Tracking the metabolic fate of this compound to identify all downstream products. | Discovery of novel metabolites and previously uncharacterized metabolic reactions. osti.govresearchgate.net |
| Isotopologue Pattern Recognition | Computational algorithms (e.g., X13CMS, NetID) detect unique mass spectral patterns of labeled compounds. acs.orgmetabolomicsworkbench.org | Identifies all metabolites containing deuterium atoms derived from this compound. | High-confidence annotation of tracer-derived metabolites and elucidation of biosynthetic routes. tandfonline.com |
| Specific Research Example | Measurement of peroxisomal fatty acid metabolism using D3-Docosanoic acid (D3-C22:0). researchgate.net | Fibroblasts were incubated with D3-C22:0 and metabolites were analyzed via mass spectrometry. | Confirmed the known β-oxidation pathway to D3-C16:0 and discovered a novel de novo synthesis pathway to D3-C26:0. researchgate.net |
Perspectives and Advancements in Docosanoic D43 Acid Enabled Research
Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding
The integration of Docosanoic-d43 acid into systems biology provides a powerful approach to unraveling the complexities of metabolic networks. elixir-europe.orgumcgresearch.org Systems biology aims to understand biological functions through the modeling of metabolic interactions and processes. elixir-europe.org By using deuterated tracers like this compound, researchers can generate data that feeds into and validates genome-scale metabolic models (GEMs). elixir-europe.org These models encompass thousands of reactions, mapping the transformation of metabolites by enzymes and aiming to simulate cellular behavior under various conditions. elixir-europe.org
The use of stable isotope tracers is a cornerstone of systems biology, enabling the quantification of metabolite concentrations and metabolic fluxes. umcgresearch.org this compound, when used as an internal standard, allows for the precise quantification of its unlabeled counterpart, docosanoic acid, in biological samples via mass spectrometry. caymanchem.comuzh.chuzh.ch This quantitative data is crucial for building and refining patient-specific computational models that can predict metabolic responses to genetic variations or nutritional challenges. umcgresearch.org Such models are instrumental in understanding the emergent and often non-intuitive properties of metabolic networks, such as metabolic robustness and vulnerability. umcgresearch.org The insights gained from these integrated approaches are vital for understanding disease metabolism and moving towards precision medicine. nih.gov
Contributions to Methodological Development in Stable Isotope Tracing
The application of this compound has significantly contributed to the evolution of stable isotope tracing methodologies. Stable isotope tracers, including deuterated compounds, have become indispensable in metabolic research, largely replacing radioisotopes due to advancements in mass spectrometry. nih.gov The development of methods utilizing tracers like this compound allows for the detailed investigation of in vivo metabolic fluxes. nih.gov
One key application of this compound is its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. caymanchem.comuzh.chuzh.ch This enables accurate quantification of endogenous fatty acids, which is fundamental for metabolic studies. For instance, it has been used to quantify fatty acid composition in human CD4+ T cells, providing insights into how these cells metabolize lipids. uzh.chuzh.ch
Furthermore, the use of deuterated fatty acids is central to deuterium (B1214612) metabolic imaging (DMI), a non-invasive technique for studying in vivo metabolism. nih.gov While still facing challenges such as spatial resolution, DMI holds promise for clinical applications by allowing the tracking of metabolic pathways like fatty acid oxidation. nih.gov The continued refinement of tracer synthesis, administration protocols, and quantification methodologies, supported by the use of compounds like this compound, will enhance the clinical applicability of these advanced tracing techniques. nih.gov
| Methodological Application | Key Contribution of this compound | Analytical Technique |
| Quantitative Metabolomics | Serves as an internal standard for accurate quantification of docosanoic acid. caymanchem.comuzh.ch | GC-MS, LC-MS |
| Stable Isotope Tracing | Enables the tracking of fatty acid metabolic pathways in vivo. nih.govnih.gov | Mass Spectrometry, DMI |
| In Situ Environmental Studies | Used to study the post-depositional fate of organic compounds in snow. polarresearch.net | GC-MS |
Role in Mechanistic Investigations of Cellular Bioenergetics and Macromolecule Synthesis
This compound plays a crucial role in elucidating the mechanisms of cellular bioenergetics and the synthesis of macromolecules. As a saturated long-chain fatty acid, its non-deuterated form, docosanoic acid, is a component of cellular lipids and can influence various cellular processes. atamanchemicals.com The deuterated tracer allows researchers to follow the journey of this fatty acid into different cellular components and metabolic pathways.
In studies of cellular bioenergetics, deuterated fatty acids are used to trace fatty acid oxidation. nih.gov For example, research on human CD4+ T cells has utilized this compound as an internal standard to investigate how the uptake of lipids from emulsions affects mitochondrial oxidative phosphorylation and cellular energy production. uzh.ch By measuring changes in the oxygen consumption rate, scientists can assess how fatty acids are fed into the mitochondria for β-oxidation. uzh.ch
Regarding macromolecule synthesis, fatty acids are fundamental building blocks for complex lipids. frontiersin.org Isotope tracing with compounds like this compound allows for the detailed analysis of how fatty acids are incorporated into various lipid species, a process known as lipid anabolism. frontiersin.org This is critical for understanding the dynamics of lipid metabolism at the level of individual lipid species. Furthermore, the non-deuterated form, docosanoic acid, has been shown to inhibit the DNA binding activity of p53 and the activity of DNA polymerases and topoisomerases, highlighting its potential role in regulating processes related to DNA synthesis and repair. caymanchem.commedchemexpress.com
Future Directions in Deuterated Fatty Acid Tracer Development and Application
The future of deuterated fatty acid tracers like this compound is poised for significant advancements, promising deeper insights into metabolic processes. A key area of development is the enhancement of analytical techniques to improve sensitivity and resolution. High-resolution mass spectrometry, for instance, has already shown the potential to increase the sensitivity of deuterium detection in fatty acids, allowing for the quantification of de novo lipogenesis even with low levels of tracer incorporation. jove.com
Future research will likely involve more complex experimental designs, such as multi-labeling experiments where the metabolic fates of several different isotope tracers are followed simultaneously. frontiersin.org This will provide a more holistic view of metabolic networks. Additionally, combining tracer studies with imaging techniques, like mass spectrometry imaging, will enable the visualization of metabolic processes within tissues and cells, correlating metabolic activity with spatial location. frontiersin.org
The development of novel deuterated tracers will also expand the scope of metabolic research. While many deuterated lipids are commercially available, the synthesis of new and more complex labeled molecules will allow for the investigation of a wider range of metabolic pathways. frontiersin.org As our understanding of the intricate roles of fatty acids in health and disease grows, the application of advanced deuterated tracers will be crucial for developing targeted therapeutic strategies for metabolic diseases. umcgresearch.org
| Future Direction | Potential Impact |
| Enhanced Analytical Sensitivity | More precise quantification of metabolic fluxes, even with low tracer abundance. jove.com |
| Multi-Labeling Experiments | Comprehensive understanding of interconnected metabolic pathways. frontiersin.org |
| Correlative Imaging Techniques | Spatial resolution of metabolic activity within tissues and cells. frontiersin.org |
| Novel Tracer Synthesis | Investigation of a broader range of lipid metabolic pathways. frontiersin.org |
Q & A
Q. What are the key analytical methodologies for confirming the isotopic purity of Docosanoic-d43 acid in experimental settings?
Answer: Isotopic purity (e.g., 98 atom% deuterium ) is critical for minimizing interference in tracer studies. Methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) to quantify deuterium incorporation and detect isotopic impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation and isotopic distribution analysis.
- High-Resolution Mass Spectrometry (HRMS) to resolve isotopic clusters and confirm molecular formulas. Researchers should cross-validate results using multiple techniques to address instrumental limitations .
Q. How does the synthesis of this compound differ from its non-deuterated counterpart, and what challenges arise in large-scale production for laboratory use?
Answer: Synthesis involves deuterium labeling at specific positions (e.g., -d43 denotes 43 deuterium atoms ). Key challenges include:
- Isotopic scrambling during esterification or saponification, requiring controlled reaction conditions.
- Purification via recrystallization or chromatography to achieve >98% isotopic purity .
- Cost-effectiveness of deuterium sources (e.g., D₂O or deuterated reagents). Non-deuterated behenic acid synthesis avoids these steps but lacks isotopic tracing utility .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in metabolic flux analysis studies?
Answer:
- Tracer administration : Ensure uniform incorporation via controlled dosing in cell cultures or animal models.
- Sampling timepoints : Optimize based on metabolic turnover rates to capture dynamic labeling patterns.
- Data normalization : Account for natural isotope abundance using software like IsoCor or INCA . Contradictions may arise if unlabeled precursors interfere; control experiments with non-deuterated analogs are essential .
Q. How can researchers resolve discrepancies in lipidomic data when this compound exhibits unexpected chromatographic behavior?
Answer:
- Retention time shifts : Deuterated compounds often elute earlier in GC/MS due to reduced hydrophobicity. Adjust column temperature gradients or use deuterium-adjusted calibration curves .
- Ion suppression : Matrix effects in complex biological samples require solid-phase extraction (SPE) or lipid-specific cleanup protocols .
- Cross-validation : Compare data with synthetic standards and replicate experiments to distinguish technical artifacts from biological variability .
Q. What strategies optimize the use of this compound in cross-disciplinary studies (e.g., integrating lipid metabolism with neurobiology)?
Answer:
- Model systems : Use neuronal cell lines or organoids to trace deuterated lipid incorporation into membranes.
- Multi-omics integration : Pair lipidomics with transcriptomics to link metabolic flux to gene regulation.
- Ethical and technical alignment : Ensure deuterium exposure levels comply with institutional safety guidelines while achieving detectable labeling .
Methodological and Theoretical Questions
How can researchers formulate hypothesis-driven questions about this compound’s role in saturated fatty acid metabolism using frameworks like PICO or FINER?
Answer:
- PICO Framework :
- Population : Hepatocytes or in vivo models.
- Intervention : this compound administration.
- Comparison : Non-deuterated behenic acid.
- Outcome : Isotopic enrichment in lipid droplets or β-oxidation byproducts.
Q. What statistical approaches are recommended for analyzing time-series data from this compound tracer experiments?
Answer:
- Mixed-effects models to account for biological variability and repeated measurements.
- Compartmental modeling (e.g., using SAAM II software) to estimate metabolic flux rates.
- Bayesian inference for uncertainty quantification in low-signal scenarios .
Data Presentation and Validation
Q. How should researchers present isotopic labeling data for this compound in peer-reviewed publications to ensure reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
